4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol hydrochloride is a heterocyclic compound that contains a triazole ring with amino, hydrazinyl, and thiol functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol hydrochloride typically involves the reaction of hydrazine with thiourea. The reaction proceeds as follows:
2SC(NH2)2+3N2H4→SC2N3H(NH2)(N2H3)+4NH3+H2S
This reaction results in the formation of the triazole ring with the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Recrystallization from ethanol is often used to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The hydrazinyl group can be reduced to form hydrazones.
Substitution: The amino and hydrazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl acetylene-dicarboxylate, ethyl propiolate, and various quinones. Reaction conditions often involve refluxing in solvents such as ethanol or dimethylformamide (DMF) .
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as triazolotriazines and triazolotriazepines, which exhibit significant biological activities .
Wissenschaftliche Forschungsanwendungen
4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol hydrochloride has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol hydrochloride involves its interaction with biological targets through its functional groups. The thiol group can interact with metal ions, while the amino and hydrazinyl groups can form hydrogen bonds with biological macromolecules. These interactions contribute to its antimicrobial and other biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-3-hydrazino-5-mercapto-1,2,4-triazole: Similar structure but lacks the hydrochloride component.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Contains a carbohydrazide group instead of a thiol group.
Uniqueness
4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Eigenschaften
Molekularformel |
C2H7ClN6S |
---|---|
Molekulargewicht |
182.64 g/mol |
IUPAC-Name |
4-amino-3-hydrazinyl-1H-1,2,4-triazole-5-thione;hydrochloride |
InChI |
InChI=1S/C2H6N6S.ClH/c3-5-1-6-7-2(9)8(1)4;/h3-4H2,(H,5,6)(H,7,9);1H |
InChI-Schlüssel |
ADEPNOOIQQYEGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=S)NN=C(N1N)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.